molecular formula C26H25N5 B5852790 3-METHYL-1-{4-[(2E)-3-PHENYL-2-PROPENYL]-1-PIPERAZINYL}PYRIDO[1,2-A]BENZIMIDAZOLE-4-CARBONITRILE

3-METHYL-1-{4-[(2E)-3-PHENYL-2-PROPENYL]-1-PIPERAZINYL}PYRIDO[1,2-A]BENZIMIDAZOLE-4-CARBONITRILE

Cat. No.: B5852790
M. Wt: 407.5 g/mol
InChI Key: DURCHPTVCBHZIT-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-METHYL-1-{4-[(2E)-3-PHENYL-2-PROPENYL]-1-PIPERAZINYL}PYRIDO[1,2-A]BENZIMIDAZOLE-4-CARBONITRILE is a complex organic compound belonging to the class of pyrido[1,2-a]benzimidazoles. This compound is characterized by its unique structure, which includes a piperazinyl group and a phenylpropenyl moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-1-{4-[(2E)-3-PHENYL-2-PROPENYL]-1-PIPERAZINYL}PYRIDO[1,2-A]BENZIMIDAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. One common method involves the condensation of 2-aminobenzimidazole with a suitable aldehyde or ketone, followed by cyclization and functional group modifications to introduce the piperazinyl and phenylpropenyl groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

3-METHYL-1-{4-[(2E)-3-PHENYL-2-PROPENYL]-1-PIPERAZINYL}PYRIDO[1,2-A]BENZIMIDAZOLE-4-CARBONITRILE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-METHYL-1-{4-[(2E)-3-PHENYL-2-PROPENYL]-1-PIPERAZINYL}PYRIDO[1,2-A]BENZIMIDAZOLE-4-CARBONITRILE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-METHYL-1-{4-[(2E)-3-PHENYL-2-PROPENYL]-1-PIPERAZIN

Properties

IUPAC Name

3-methyl-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5/c1-20-18-25(31-24-12-6-5-11-23(24)28-26(31)22(20)19-27)30-16-14-29(15-17-30)13-7-10-21-8-3-2-4-9-21/h2-12,18H,13-17H2,1H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DURCHPTVCBHZIT-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCN(CC4)CC=CC5=CC=CC=C5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCN(CC4)C/C=C/C5=CC=CC=C5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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